molecular formula C13H17ClN2O B14780320 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide

2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide

Cat. No.: B14780320
M. Wt: 252.74 g/mol
InChI Key: ZGJWHWBVTNFXHD-UHFFFAOYSA-N
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Description

2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide is an organic compound that features a cyclopropyl group, an amino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide typically involves the reaction of 2-chlorobenzylamine with cyclopropylcarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(2-chlorophenyl)acetamide
  • 2-amino-2-(2-chlorophenyl)propanoic acid
  • 2-amino-2-(2-chlorophenyl)ethanol

Uniqueness

2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide

InChI

InChI=1S/C13H17ClN2O/c1-9(15)13(17)16(11-6-7-11)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8,15H2,1H3

InChI Key

ZGJWHWBVTNFXHD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1Cl)C2CC2)N

Origin of Product

United States

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